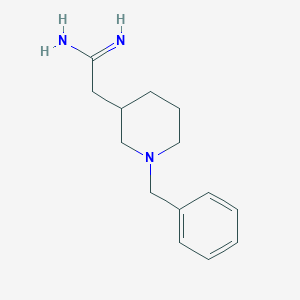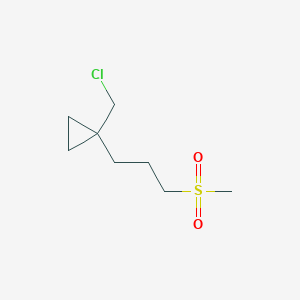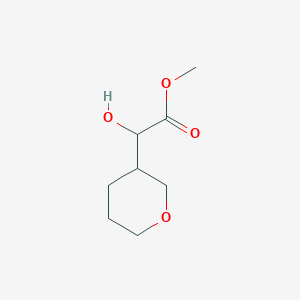
Methyl 2-hydroxy-2-(oxan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an ester that can easily undergo hydrolysis to form methyl glycolate and 3-hydroxypropanoic acid. It is known for its applications in various fields of research, including analytical chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be synthesized through esterification reactions involving the appropriate alcohol and acid derivatives. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-hydroxy-2-(oxan-3-yl)acetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed using aqueous acid or base to yield methyl glycolate and 3-hydroxypropanoic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia, resulting in the formation of substituted derivatives.
Major Products: The major products formed from these reactions include methyl glycolate, 3-hydroxypropanoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-(oxan-3-yl)acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical intermediates and active ingredients.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be compared with other similar compounds such as methyl 2-hydroxy-2-(oxan-2-yl)acetate . While both compounds share similar structural features, their reactivity and applications may differ based on the position of the substituents on the oxan ring . Other similar compounds include various delta-lactones and esters that exhibit comparable chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-(oxan-3-yl)acetate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6-7,9H,2-5H2,1H3 |
Clé InChI |
XMHIKLUHRGIIBG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CCCOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)

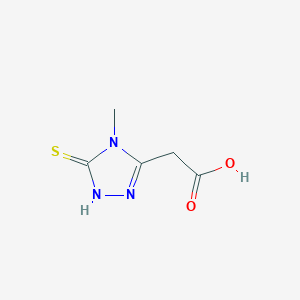
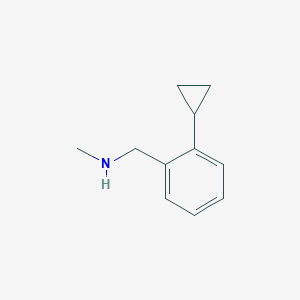

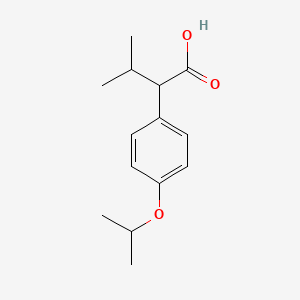
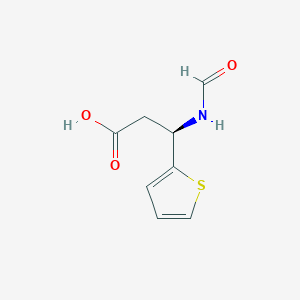
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)


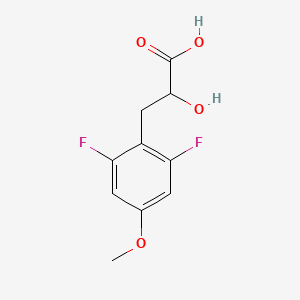
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)
